N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
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Description
N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H18ClN3O3S2 and its molecular weight is 459.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
A study focused on the synthesis of new thieno[3,2-d]pyrimidine derivatives, including N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, explored their potential antitumor activities. These compounds displayed significant anticancer effects against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), with some being nearly as active as the reference drug doxorubicin. This suggests their potential as lead compounds for anticancer drug development (Hafez & El-Gazzar, 2017).
Molecular Characterization and Interaction Studies
Another aspect of research involved vibrational spectroscopic analysis and quantum computational approaches to characterize the molecular structure and interactions of similar thieno[3,2-d]pyrimidine derivatives. Such studies provide insights into the stereo-electronic interactions, stability, and reactivity of these compounds, which are crucial for understanding their mechanism of action and optimizing their therapeutic efficacy (Jenepha Mary, Pradhan, & James, 2022).
Dual Inhibitory Activity Against Cancer Targets
Research into dual thymidylate synthase and dihydrofolate reductase inhibitors revealed that certain thieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory effects against both targets. These findings underscore the potential of such compounds to act as multifunctional anticancer agents, offering a therapeutic advantage by simultaneously inhibiting multiple pathways involved in cancer cell proliferation (Gangjee et al., 2008).
Structural Analysis and Crystallography
Crystallographic studies have provided detailed insights into the molecular and structural properties of this compound and related compounds. Such analyses are fundamental for drug design, allowing for the exploration of molecular conformations, interactions, and the potential for developing more effective and selective drug candidates (Subasri et al., 2017).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-28-17-8-3-2-7-16(17)25-20(27)19-15(9-10-29-19)24-21(25)30-12-18(26)23-14-6-4-5-13(22)11-14/h2-8,11H,9-10,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUQPSGWNIRWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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